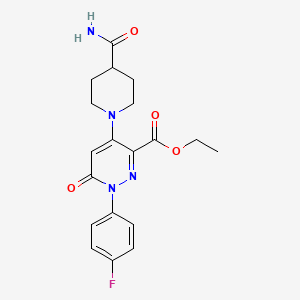
Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and clinical implications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dihydropyridazine core, a carbamoylpiperidine moiety, and a fluorophenyl group. Its molecular formula is C20H24FN3O3 with a molecular weight of approximately 373.42 g/mol.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable efficacy against pathogens .
Muscarinic Receptor Antagonism
The compound has been noted for its potential as a muscarinic receptor antagonist. Muscarinic receptors are crucial in mediating various physiological responses in the body, including neurotransmission and muscle contraction. Compounds with similar structures have been shown to effectively block these receptors, which may lead to therapeutic effects in conditions such as asthma and other respiratory disorders .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. Inflammation is a critical component of many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest. This compound could potentially influence cytokine production or inhibit inflammatory cell migration .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction: The ability to interact with muscarinic receptors suggests a mechanism involving neurotransmitter modulation.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, hinting at potential pathways through which this compound may exert its effects.
Case Studies and Research Findings
A series of studies have explored the biological effects of related compounds. For example:
- Study on Antimicrobial Effects: A study published in Journal of Medicinal Chemistry demonstrated that certain dihydropyridazine derivatives significantly reduced bacterial viability in vitro .
- Muscarinic Antagonism Research: Research indicated that compounds with similar structural motifs effectively blocked muscarinic receptors in animal models, leading to reduced airway resistance .
Data Summary
特性
IUPAC Name |
ethyl 4-(4-carbamoylpiperidin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-2-28-19(27)17-15(23-9-7-12(8-10-23)18(21)26)11-16(25)24(22-17)14-5-3-13(20)4-6-14/h3-6,11-12H,2,7-10H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZJORLADAGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














